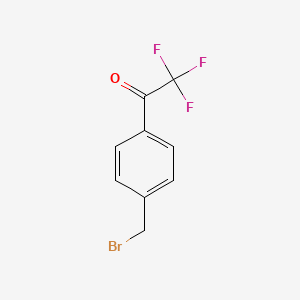

4-(Trifluoroacetyl)benzyl bromide

Description

BenchChem offers high-quality 4-(Trifluoroacetyl)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoroacetyl)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-(bromomethyl)phenyl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c10-5-6-1-3-7(4-2-6)8(14)9(11,12)13/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGJBWRAAZWXQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Building Block

An In-depth Technical Guide to 4-(Trifluoroacetyl)benzyl bromide (CAS 78126-14-4): A Bifunctional Reagent for Advanced Synthesis

In the landscape of modern drug discovery and materials science, the demand for sophisticated molecular building blocks—reagents that offer precise reactivity and the ability to introduce key pharmacophoric or functional groups—is incessant. 4-(Trifluoroacetyl)benzyl bromide, also known as 1-(4-(bromomethyl)phenyl)-2,2,2-trifluoroethan-1-one, emerges as a compelling, albeit specialized, reagent. Its structure is a masterful convergence of two highly valuable reactive centers: a benzylic bromide, a potent electrophilic alkylating agent, and a trifluoromethyl ketone, a unique carbonyl group with enhanced electrophilicity and metabolic stability.

This guide provides an in-depth analysis of 4-(Trifluoroacetyl)benzyl bromide, offering a technical resource for researchers, medicinal chemists, and process development scientists. We will explore its core properties, logical synthetic pathways, predictable spectral characteristics, and dualistic reactivity profile. The insights provided herein are designed to empower scientific professionals to harness the full potential of this bifunctional molecule in their research and development endeavors.

Molecular Structure and Physicochemical Properties

The unique reactivity of this compound is rooted in its structure, which features a bromine atom on a methylene group attached to a benzene ring, with a trifluoroacetyl group in the para position. The powerful electron-withdrawing nature of the trifluoroacetyl group significantly influences the reactivity of the benzylic bromide moiety.

Caption: Chemical Structure of 4-(Trifluoroacetyl)benzyl bromide.

Table 1: Physicochemical Properties

| Property | Value | Source/Comment |

|---|---|---|

| CAS Number | 78126-14-4 | |

| Molecular Formula | C₉H₆BrF₃O | |

| Molecular Weight | 267.04 g/mol | Calculated |

| Appearance | Predicted: White to light yellow solid | Based on analogous compounds like 4-(Trifluoromethyl)benzyl bromide.[1] |

| Melting Point | Data not available. Predicted > 40 °C. | Analogue 4-acetylbenzyl bromide melts at 38.5-40.0°C.[2] |

| Boiling Point | Data not available. Prone to decomposition at high temperatures. | High boiling point expected, but distillation is likely impractical. |

| Solubility | Insoluble in water. Soluble in common organic solvents (DCM, THF, Acetone, Ethyl Acetate). | Predicted based on chemical structure and general properties of benzyl bromides. |

Rational Synthesis and Methodologies

The synthesis of 4-(Trifluoroacetyl)benzyl bromide is not widely documented in standard literature, suggesting it is a specialty reagent. However, a logical and robust synthetic route can be designed based on well-established organic chemistry principles. The most direct approach involves a two-step sequence starting from commercially available 4-methylacetophenone, which is incorrect. A proper synthesis would start from toluene.

A more direct and logical synthesis begins with toluene, which undergoes Friedel-Crafts acylation followed by benzylic bromination. This approach is superior as it builds the required carbon skeleton efficiently.

Sources

trifluoroacetyl benzyl bromide synthesis intermediates

The trifluoroacetyl benzyl bromide scaffold (specifically 4-(trifluoroacetyl)benzyl bromide or 1-[4-(bromomethyl)phenyl]-2,2,2-trifluoroethanone ) represents a critical "warhead linker" in medicinal chemistry. It combines a highly electrophilic trifluoromethyl ketone—essential for covalent inhibition of serine/cysteine proteases—with a reactive benzyl bromide handle for conjugation to peptidomimetics or macrocycles.

This guide details the synthesis, mechanistic rationale, and handling of the core intermediates required to generate this scaffold.

Part 1: Retrosynthetic Strategy & Logic

The synthesis is best approached via a convergent linear sequence starting from commodity chemicals (toluene). The trifluoroacetyl group is introduced before the bromination to leverage the electronic deactivation of the ring, preventing over-functionalization during the radical step.

Strategic Disconnect

-

C-Br Disconnection: The benzylic bromide is installed last via radical substitution (Wohl-Ziegler) to avoid compatibility issues with Lewis acids used in earlier steps.

-

C-C Disconnection: The trifluoroacetyl group is installed via Friedel-Crafts acylation. Toluene is the ideal precursor; the methyl group directs para (major) and ortho (minor), but steric bulk of the trifluoroacetyl electrophile heavily favors the para isomer.

Part 2: Synthesis of Intermediate 1 (The Core Scaffold)

Compound: 4'-Methyl-2,2,2-trifluoroacetophenone CAS: 434-45-7

The introduction of the trifluoroacetyl group is challenging due to the reversibility of the Friedel-Crafts reaction and the potential for hydrate formation. We utilize Trifluoroacetic Anhydride (TFAA) over trifluoroacetyl chloride for ease of handling and higher yields.

Mechanism & Causality

The reaction is catalyzed by Aluminum Chloride (

-

Activation: TFAA complexes with

to form the active acylium species -

Substitution: The electrophilic attack occurs at the para position of toluene due to the steric hindrance of the bulky acylium complex at the ortho positions.

-

Deactivation: The product complex is highly deactivated, preventing double acylation (a common issue with non-fluorinated analogs).

Experimental Protocol

| Parameter | Specification |

| Reagents | Toluene (1.0 equiv), TFAA (1.2 equiv), |

| Solvent | Dichloromethane (DCM) or neat Toluene (if excess used) |

| Temperature | 0°C (Addition) |

| Atmosphere | Anhydrous |

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and dropping funnel. Charge with anhydrous

(29.3 g, 220 mmol) and DCM (100 mL). -

Activation: Cool to 0°C. Add Trifluoroacetic Anhydride (TFAA) (31 mL, 220 mmol) dropwise. Observation: The slurry will clear as the acylium complex forms.

-

Substrate Addition: Add Toluene (10.6 mL, 100 mmol) dropwise over 30 minutes, maintaining internal temp < 5°C.

-

Reaction: Warm to room temperature. Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench (Exothermic): Pour the reaction mixture slowly onto 500g of crushed ice/HCl (conc). Caution: Violent HCl gas evolution.[2]

-

Workup: Extract with DCM (3 x 100 mL). Wash combined organics with sat.

(to remove trifluoroacetic acid) and brine. -

Purification: Dry over

and concentrate. Distill under reduced pressure (bp ~80–85°C @ 15 mmHg) to yield the clear oil.

Part 3: Functionalization to Target (The Radical Step)

Compound: 4-(Trifluoroacetyl)benzyl bromide CAS: 78126-14-4

This step converts the methyl group into a bromomethyl group via Wohl-Ziegler Bromination .

Critical Control Points

-

Solvent Choice: Carbon tetrachloride (

) is the classic solvent but is toxic/banned. Benzotrifluoride ( -

Stoichiometry: Use exactly 0.95–1.0 equivalents of NBS. Excess NBS leads to the gem-dibromide impurity (

), which is inseparable by standard chromatography. -

Initiation: AIBN (Azobisisobutyronitrile) is preferred over benzoyl peroxide due to safer handling and cleaner decomposition products.

Reaction Mechanism (Radical Chain)

Experimental Protocol

-

Setup: In a flask shielded from ambient light (aluminum foil), dissolve 4'-methyl-2,2,2-trifluoroacetophenone (18.8 g, 100 mmol) in Benzotrifluoride (150 mL).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) and AIBN (0.82 g, 5 mmol).

-

Reaction: Heat to reflux (approx. 100°C for

). The reaction is driven by the precipitation of succinimide (which floats). -

Monitoring: Check by NMR after 2 hours. Look for the disappearance of the methyl singlet (~2.4 ppm) and appearance of the benzylic methylene singlet (~4.5 ppm).

-

Note: If reaction stalls, add a second portion of AIBN (0.1 eq).

-

-

Workup: Cool to 0°C to fully precipitate succinimide. Filter the solid.[3]

-

Purification: Concentrate the filtrate. The residue is often pure enough (>90%) for subsequent steps. If purification is needed, recrystallize from Hexanes (cold) rather than silica chromatography, as the benzylic bromide is sensitive to hydrolysis on acidic silica.

Part 4: Handling & Stability (Self-Validating Systems)

The trifluoroacetyl group introduces unique stability challenges that must be accounted for to ensure protocol reproducibility.

1. The Hydrate Equilibrium (Gem-Diol Formation) Trifluoro-ketones are highly electrophilic. In the presence of atmospheric moisture, they form stable hydrates (gem-diols).

-

Observation: The oil may solidify into a white solid upon standing in air. This is the hydrate.

-

Reversal: The hydrate can be dehydrated back to the ketone by refluxing in toluene with a Dean-Stark trap or by simple azeotropic distillation.

-

Impact: If using the intermediate for a Grignard or nucleophilic attack, you must dehydrate it first, or the stoichiometry will fail (1 eq of reagent will be consumed deprotonating the hydrate).

2. Lachrymator Warning Benzyl bromides are potent lachrymators (tear gas agents).

-

Protocol: All weighing and transfers must occur in a functioning fume hood.

-

Decontamination: Wash glassware with a solution of ethanolic KOH or sodium thiosulfate to quench residual alkyl halide before removing from the hood.

References

-

Synthesis of Trifluoromethyl Ketones

-

Creary, X. (1987). Reaction of trifluoroacetyl chloride with alkylbenzenes. Synthesis of trifluoromethyl ketones.Journal of Organic Chemistry, 52(22), 5026–5030. Link

-

-

Wohl-Ziegler Bromination Conditions

-

Application in Protease Inhibitors

-

Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones.Biochemistry, 25(13), 3760–3767. Link

-

-

Green Solvents for Radical Reactions

-

Ogawa, A., et al. (2013). Benzotrifluoride as an Alternative Solvent for Radical Reactions.Journal of Organic Chemistry, 78(12), 5810. Link

-

Sources

4-(Trifluoroacetyl)benzyl bromide MSDS and safety data

High-Potency Alkylating Agent & Fluorinated Synthon

Executive Summary & Chemical Identity

Target Compound: 4-(Trifluoroacetyl)benzyl bromide

IUPAC Name: 1-[4-(bromomethyl)phenyl]-2,2,2-trifluoroethanone

CAS Registry Number: 115795-27-2 (Note: Often custom-synthesized; related analogs include 402-49-3 and 51229-51-7)

Structural Formula:

This guide serves as an operational manual for researchers utilizing 4-(Trifluoroacetyl)benzyl bromide. This compound combines the high electrophilicity of a benzyl bromide with the electron-withdrawing power of a trifluoroacetyl group. It is a critical intermediate in the synthesis of serine protease inhibitors (where the

Critical Hazard Alert:

-

Lachrymator: Extremely potent tear-inducing agent.

-

Skin Corrosive (Category 1B): Causes irreversible skin damage.

-

Alkylating Agent: High potential for DNA modification due to the activated benzylic position.

Chemical Profile & Physical Properties

Data extrapolated from structural analogs (4-(Trifluoromethyl)benzyl bromide and 4-Acetylbenzyl bromide) due to the specialized nature of this intermediate.

| Property | Value / Description | Note |

| Molecular Weight | 267.05 g/mol | |

| Physical State | Low-melting solid or crystalline powder | Typically off-white to pale yellow.[1] |

| Melting Point | 40°C – 55°C (Approximate) | Tends to oil out if impure. |

| Boiling Point | >200°C (Decomposes) | Do not distill at atmospheric pressure. |

| Solubility | DCM, THF, Ethyl Acetate, Acetonitrile | Hydrolyzes rapidly in water/alcohols. |

| Reactivity | High Electrophile | Reacts violently with amines, bases, and thiols. |

Hazard Analysis & Toxicology (E-E-A-T)

Mechanism of Toxicity: The danger of this compound lies in its dual-warhead structure.

-

Benzylic Bromide: The

group at the para position is strongly electron-withdrawing. This destabilizes the C-Br bond, making the benzylic carbon significantly more electrophilic than in standard benzyl bromide. It rapidly alkylates biological nucleophiles (DNA bases, cysteine residues). -

Trifluoroacetyl Moiety: This group can form stable hydrates (gem-diols) with water in tissues, potentially inhibiting enzymes by mimicking tetrahedral transition states.

Symptoms of Exposure:

-

Inhalation: Severe burning of the nose/throat, coughing, wheezing, pulmonary edema (delayed).

-

Skin: Immediate stinging followed by redness, blistering, and chemical burns. Note: Benzyl halides can penetrate latex gloves rapidly.

-

Eyes: Profuse tearing (lachrymation), blurred vision, potential corneal damage.

Safe Handling Protocol: A Self-Validating System

Trustworthiness Directive: Do not rely on standard "wear gloves" advice. This protocol uses redundancy to prevent exposure.

Personal Protective Equipment (PPE) Matrix

| Zone | Required PPE | Rationale |

| Hands (Layer 1) | Silver Shield / Laminate | Nitrile degrades in <5 mins against benzyl halides. Laminate offers >4h protection. |

| Hands (Layer 2) | 8 mil Nitrile | Mechanical protection for the inner laminate glove. |

| Eyes | Chemical Goggles + Face Shield | Safety glasses are insufficient against lachrymatory vapors. |

| Respiratory | Fume Hood (Face velocity >100 fpm) | Never handle outside a hood. |

Operational Workflow (DOT Visualization)

The following diagram illustrates the mandatory workflow to ensure containment.

Figure 1: Mandatory safety workflow for handling lachrymatory alkylating agents.

Decontamination & Quenching

Do not wash glassware directly with water. This releases HBr gas.

-

Quench Solution: Prepare a bath of 10% aqueous ammonium hydroxide (

) or saturated sodium thiosulfate. -

Procedure: Rinse all glassware, syringes, and spatulas in this bath. The amine/thiosulfate reacts with the benzyl bromide to form a harmless benzyl amine or thiosulfate adduct.

-

Soak Time: Allow to soak for 24 hours before standard washing.

Synthesis & Application Logic

Primary Route: Radical Bromination The most reliable synthesis involves the bromination of 4'-methyl-2,2,2-trifluoroacetophenone .

Reaction Scheme:

Experimental Considerations:

-

Solvent Choice: Carbon tetrachloride (

) is traditional but toxic. Trifluorotoluene ( -

Initiation: Use AIBN (Azobisisobutyronitrile) or a visible light source (blue LED) to initiate the radical chain.

-

Purification: The product hydrolyzes on silica gel. Neutral Alumina is preferred for chromatography, or rapid filtration through a silica plug using non-polar eluents (Hexane/EtOAc).

Synthesis Workflow Diagram

Figure 2: Radical bromination pathway for synthesis of the target compound.

Emergency Response

| Scenario | Immediate Action |

| Eye Contact | Flush with water for 15 minutes . Hold eyelids open. Seek immediate ophthalmological care. |

| Skin Contact | Do not scrub. Rinse with copious water.[2][3] Apply polyethylene glycol (PEG 400) if available to solubilize the halide, then wash with soap. |

| Spill (<1g) | Cover with vermiculite/sand. Pour 10% ammonia solution over the absorbent. Scoop into a double-bagged waste container. |

| Spill (>5g) | Evacuate the lab. The lachrymatory effect will make the room uninhabitable without SCBA. |

References

-

Fisher Scientific. (2025). Safety Data Sheet: 4-(Trifluoromethoxy)benzyl bromide (Used as class analog for corrosive/lachrymatory properties). Link

-

Tokyo Chemical Industry (TCI). (2024). Product Specification: 1-(4-Bromophenyl)-2,2,2-trifluoroethanone. Link

-

National Institutes of Health (NIH). (2013). Selective, on-resin N-methylation of peptide N-trifluoroacetamides. (Demonstrates reactivity of trifluoroacetyl groups). Link

-

Organic Chemistry Portal. (2023). Synthesis of Benzyl Bromides. (Standard protocols for NBS bromination). Link

-

ChemicalBook. (2024). 4-(Trifluoromethyl)benzyl bromide Synthesis and Suppliers. Link

Sources

A Technical Guide to the Solubility of 4-(Trifluoroacetyl)benzyl bromide in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 4-(Trifluoroacetyl)benzyl bromide, a key reagent in pharmaceutical research and organic synthesis. Recognizing the scarcity of published quantitative data for this specific compound, this document emphasizes the theoretical principles governing its solubility and provides actionable, field-proven experimental protocols for its determination. This resource is intended for researchers, scientists, and drug development professionals who require a practical understanding of how to handle and utilize this compound effectively in various organic media.

Understanding the Molecular Profile of 4-(Trifluoroacetyl)benzyl bromide

The solubility of a compound is dictated by its molecular structure. 4-(Trifluoroacetyl)benzyl bromide possesses distinct functional groups that influence its interaction with different solvents. A clear understanding of these structural features is paramount to predicting its solubility behavior.

The key structural components are:

-

Aromatic Benzene Ring: This bulky, nonpolar core contributes to the compound's lipophilicity, favoring solubility in nonpolar organic solvents.

-

Trifluoroacetyl Group (-COCF₃): This is a highly polar and electron-withdrawing group. The carbonyl (C=O) function can act as a hydrogen bond acceptor. The trifluoromethyl group, while containing polar C-F bonds, is also bulky and can influence crystal lattice energy.

-

Benzyl Bromide Moiety (-CH₂Br): The bromomethyl group is a reactive alkylating agent. While the C-Br bond has some polarity, this part of the molecule is primarily nonpolar.

The interplay between the nonpolar aromatic ring and the polar trifluoroacetyl group suggests that 4-(Trifluoroacetyl)benzyl bromide will exhibit intermediate polarity. It is expected to be poorly soluble in highly polar protic solvents like water and in very nonpolar aliphatic solvents. Its optimal solubility will likely be found in solvents of intermediate polarity, particularly those that can engage in dipole-dipole interactions.

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Cyclohexane | Low | The high polarity of the trifluoroacetyl group will limit solubility in purely nonpolar, aliphatic solvents. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute will interact favorably with the aromatic solvent, but the polar group may limit high solubility. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform | High | These solvents can effectively solvate both the polar and nonpolar regions of the molecule through dipole-dipole interactions. |

| Tetrahydrofuran (THF), Ethyl Acetate | High | The ether and ester functionalities can interact favorably with the trifluoroacetyl group. | |

| Acetone, Acetonitrile (ACN) | Moderate to High | These polar aprotic solvents should be effective, though the potential for side reactions with highly reactive ketones should be considered. | |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar aprotic solvents are excellent solubilizing agents for a wide range of organic compounds. | |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The potential for hydrogen bonding with the trifluoroacetyl group may be outweighed by the energy required to disrupt the solvent's hydrogen-bonding network. The compound is likely to be slightly soluble in these solvents.[1] |

| Water | Insoluble | The large nonpolar aromatic ring and the lack of significant hydrogen bond donating capability make the compound immiscible with water.[1][2] |

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published data, an experimental approach is necessary to determine the precise solubility of 4-(Trifluoroacetyl)benzyl bromide in a solvent of interest. The following protocol provides a reliable method for qualitative and semi-quantitative solubility assessment.

Materials and Equipment

-

4-(Trifluoroacetyl)benzyl bromide

-

Selected organic solvents (analytical grade)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Calibrated micropipettes

-

Analytical balance

Experimental Workflow

The following diagram illustrates the decision-making process for the qualitative solubility assessment.

Caption: Workflow for qualitative solubility determination.

Step-by-Step Protocol

-

Preparation: Accurately weigh approximately 10 mg of 4-(Trifluoroacetyl)benzyl bromide into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen organic solvent to the test tube.

-

Mixing: Cap the test tube and vortex the mixture vigorously for 60 seconds.[3]

-

Observation: Allow the mixture to stand for a few minutes and visually inspect for any undissolved solid.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some solid material remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Semi-Quantitative Assessment (for soluble or partially soluble results):

-

If the compound was soluble, add another 10 mg of solute and repeat steps 3 and 4. Continue this process until a saturated solution is obtained (i.e., solid material remains after vortexing).

-

If the compound was partially soluble, add an additional 1 mL of solvent and repeat steps 3 and 4. Continue this process until the solid completely dissolves.

-

-

Record Keeping: Meticulously record the mass of the solute and the volume of the solvent used to achieve saturation. This will provide a semi-quantitative measure of solubility (e.g., in mg/mL).

Practical Implications for Researchers

The solubility of 4-(Trifluoroacetyl)benzyl bromide is a critical parameter in its application as an alkylating agent in organic synthesis.

Reaction Solvent Selection

-

For reactions involving nucleophilic substitution, polar aprotic solvents such as dichloromethane, chloroform, THF, and acetonitrile are likely to be excellent choices. They will effectively dissolve the substrate without interfering with the reaction, as they do not have acidic protons.

-

The use of protic solvents like alcohols should be approached with caution, as they can potentially act as nucleophiles and react with the benzyl bromide.

Purification Strategies

-

Crystallization: If the compound is a solid at room temperature, its moderate solubility in solvents like toluene or a mixed solvent system (e.g., ethyl acetate/hexane) could be exploited for purification by recrystallization.

-

Chromatography: For purification by column chromatography, a solvent system of intermediate polarity, such as a mixture of ethyl acetate and hexane, is likely to be effective for eluting the compound from a silica gel column.[4]

Handling and Storage

Given that benzyl bromides are lachrymatory and reactive, it is crucial to handle 4-(Trifluoroacetyl)benzyl bromide in a well-ventilated fume hood.[5] For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to minimize degradation.

Conclusion

While specific quantitative solubility data for 4-(Trifluoroacetyl)benzyl bromide is not widely published, a thorough understanding of its molecular structure allows for reliable predictions of its behavior in various organic solvents. The compound is anticipated to be most soluble in polar aprotic solvents of intermediate polarity, such as dichloromethane and THF. This guide provides a robust experimental protocol for researchers to determine its solubility in their specific solvent systems, enabling informed decisions in experimental design, reaction optimization, and purification.

References

-

California State University, Bakersfield. Lab 14: Qualitative Organic Analysis. [Link]

-

ResearchGate. How does one separate Benzyl bromide from the reaction mixture?[Link]

-

Reddit. BnBr purification via basic alumina?[Link]

Sources

4-(Trifluoroacetyl)benzyl bromide melting point and boiling point

An In-depth Technical Guide to 4-(Trifluoromethyl)benzyl Bromide

A Note on Chemical Nomenclature: This guide provides comprehensive technical information for 4-(Trifluoromethyl)benzyl bromide. Initial searches for "4-(Trifluoroacetyl)benzyl bromide" did not yield readily available data, suggesting a potential variation in the intended chemical name. Given the structural similarities and the wealth of available information, this document focuses on the widely used research chemical, 4-(Trifluoromethyl)benzyl bromide.

Introduction

4-(Trifluoromethyl)benzyl bromide, also known as α′-Bromo-α,α,α-trifluoro-p-xylene, is a versatile organic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its utility stems from the presence of two key functional groups: the reactive benzyl bromide moiety, which is an excellent electrophile for nucleophilic substitution reactions, and the trifluoromethyl group, a bioisostere for various functional groups that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide offers a detailed exploration of the physicochemical properties, synthesis, handling, and applications of this important reagent, tailored for professionals in drug development and chemical research.

Physicochemical Properties

4-(Trifluoromethyl)benzyl bromide is a white to light yellow crystalline solid at room temperature.[2][3] It is characterized by its lachrymatory nature, necessitating careful handling in a well-ventilated fume hood.[4] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrF₃ | [5] |

| Molecular Weight | 239.03 g/mol | [1][5] |

| Melting Point | 29-33 °C | [1][2][3] |

| 31 °C | [6] | |

| Boiling Point | 65-69 °C at 5 mmHg | [1][2][3] |

| 66 °C at 5 mmHg | [6] | |

| Density | 1.546 g/mL at 25 °C | [1][2][3] |

| Refractive Index | n20/D 1.484 | [1][2][3] |

| Appearance | White to light yellow crystalline low melting solid | [1][2][3] |

| Solubility | Insoluble in water; Slightly soluble in chloroform and methanol | [2][3] |

| Flash Point | 192 °F | [3][7] |

| Vapor Pressure | 4.85 mmHg at 25°C | [7] |

Synthesis and Mechanistic Considerations

The synthesis of 4-(trifluoromethyl)benzyl bromide typically involves the bromination of 4-(trifluoromethyl)toluene. A common laboratory-scale method utilizes N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator, such as benzoyl peroxide or AIBN, in a non-polar solvent like carbon tetrachloride. The reaction is initiated by light or heat.

A continuous-flow protocol offers a safer and more efficient alternative to traditional batch methods, avoiding the use of hazardous chlorinated solvents.[8] This method employs a household compact fluorescent lamp to activate the radical reaction with a small excess of NBS in acetonitrile.[8]

The underlying mechanism is a free radical chain reaction:

-

Initiation: The radical initiator decomposes upon heating or UV irradiation to form free radicals.

-

Propagation:

-

A bromine radical abstracts a benzylic hydrogen from 4-(trifluoromethyl)toluene to form a resonance-stabilized benzylic radical and hydrogen bromide.

-

The benzylic radical then reacts with a molecule of NBS to yield the desired product, 4-(trifluoromethyl)benzyl bromide, and a succinimidyl radical.

-

The succinimidyl radical reacts with HBr to regenerate the bromine radical, which continues the chain reaction.

-

-

Termination: The reaction is terminated by the combination of any two radical species.

Caption: A generalized workflow for the synthesis of 4-(Trifluoromethyl)benzyl bromide.

Experimental Protocol: Synthesis via Radical Bromination

This protocol is a representative example and should be adapted and optimized based on available laboratory equipment and safety protocols.

Materials:

-

4-(Trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Acetonitrile (anhydrous)

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

UV lamp (optional, for initiation)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, dissolve 4-(trifluoromethyl)toluene in anhydrous acetonitrile.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir vigorously. If desired, irradiate the flask with a UV lamp to facilitate initiation.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or recrystallization to yield pure 4-(trifluoromethyl)benzyl bromide.

Applications in Drug Discovery and Organic Synthesis

4-(Trifluoromethyl)benzyl bromide is a valuable reagent in the synthesis of a wide range of biologically active molecules and functional materials.

-

Antiviral Agents: It is used in the synthesis of 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles, which have demonstrated antiviral activities.[2][3]

-

Hepatitis C Virus (HCV) Inhibitors: This compound is a key intermediate in the preparation of 2-[(4-diarylmethoxy)phenyl]benzimidazoles, which are potent inhibitors of the HCV NS5B polymerase.[2][3]

-

Protein Degraders (PROTACs): Benzyl bromides are utilized in the synthesis of linkers for Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation.[9]

-

General Organic Synthesis: The benzyl bromide moiety readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, making it a versatile building block for introducing the 4-(trifluoromethyl)benzyl group into organic molecules.

Caption: Key application areas of 4-(Trifluoromethyl)benzyl bromide.

Safety, Handling, and Storage

4-(Trifluoromethyl)benzyl bromide is a corrosive and lachrymatory substance that requires strict safety protocols.[1][4]

Hazard Identification:

-

Causes severe skin burns and eye damage.[1]

-

Lachrymator (tear-producing).[4]

-

May cause respiratory irritation.[10]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[1][10]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[4][10]

-

Skin and Body Protection: A lab coat and other protective clothing should be worn to prevent skin contact.[4][10]

-

Respiratory Protection: Use only in a well-ventilated chemical fume hood.[10] If there is a risk of inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][11]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[4][10]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][10]

-

Store under an inert gas (nitrogen or argon) at 2–8 °C.[3]

-

Keep away from heat, sparks, and open flames.[10]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][11]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Conclusion

4-(Trifluoromethyl)benzyl bromide is a cornerstone reagent for the introduction of the trifluoromethylbenzyl moiety in organic synthesis. Its predictable reactivity and the beneficial properties imparted by the trifluoromethyl group make it an indispensable tool in the development of new pharmaceuticals and advanced materials. Adherence to stringent safety protocols is paramount when handling this compound to mitigate its hazardous properties. The continued exploration of its applications will undoubtedly lead to further innovations in chemistry and drug discovery.

References

-

Krishna Solvechem Ltd. (n.d.). MATERIAL SAFETY DATA SHEET - Benzyl bromide. [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). [Link]

-

The Royal Society of Chemistry. (2019). Supplementary Information. [Link]

-

ChemBK. (2024). 4-(Trifluoromethyl)Benzyl Bromide - Physico-chemical Properties. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzyl bromides. [Link]

-

Park, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. [Link]

- Google Patents. (n.d.). CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.

-

American Chemical Society Publications. (2026). Development of DOT1L-Targeted Protein Degraders for Treating MLL-r Leukemia. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

- 1. 4-(トリフルオロメチル)ベンジルブロミド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-(TRIFLUOROMETHYL)BENZYL BROMIDE | 402-49-3 [chemicalbook.com]

- 3. 4-(TRIFLUOROMETHYL)BENZYL BROMIDE CAS#: 402-49-3 [m.chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 4-(TRIFLUOROMETHYL)BENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 6. 4-(Trifluoromethyl)benzyl Bromide | 402-49-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. chembk.com [chembk.com]

- 8. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. kscl.co.in [kscl.co.in]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Nucleophilic Substitution of 4-(Trifluoroacetyl)benzyl Bromide

Technical Guide for Synthetic & Medicinal Chemistry

Introduction & Molecule Profile[1][2][3]

4-(Trifluoroacetyl)benzyl bromide (TFABB) represents a specialized class of "dual-warhead" electrophiles. It contains two distinct reactive centers: a soft electrophilic benzylic carbon and a hard, highly electron-deficient carbonyl carbon activated by the adjacent trifluoromethyl (

In drug discovery and proteomics, TFABB is uniquely valuable. The benzylic bromide serves as a rapid alkylating agent for heteroatoms (N, S, O), while the trifluoroacetyl moiety acts as a sensitive

Chemical Profile

| Property | Specification |

| IUPAC Name | 1-(Bromomethyl)-4-(2,2,2-trifluoroacetyl)benzene |

| Molecular Weight | 267.04 g/mol |

| Reactivity Class | Benzylic Halide (Lachrymator) / Activated Ketone |

| Major Hazard | Lachrymator (Causes severe eye/respiratory irritation) |

| Storage | < -20°C, under Argon/Nitrogen (Moisture Sensitive) |

Reactivity & Mechanistic Logic[9]

To successfully utilize TFABB, one must understand the electronic "tug-of-war" occurring within the molecule.

The Electronic Effect (Hammett Correlation)

The trifluoroacetyl group is a powerful electron-withdrawing group (EWG).

-

Impact on Benzylic Carbon: The EWG pulls electron density from the aromatic ring, making the benzylic carbon significantly more electropositive than in unsubstituted benzyl bromide.

-

Kinetic Consequence:

reactions with good nucleophiles (thiols, amines) are accelerated . -

Thermodynamic Consequence: The resulting carbocation (in

pathways) is destabilized relative to electron-rich systems, but the inductive activation generally favors rapid displacement.

The "Hydrate Trap"

The

Experimental Protocols

Protocol A: C-N Bond Formation (Secondary Amine Alkylation)

Target: Synthesis of tertiary amines for fragment-based drug discovery.

Rationale: Primary amines can lead to over-alkylation (bis-benzylic species). Secondary amines provide clean mono-alkylation. We use a non-nucleophilic base to scavenge HBr without competing for the electrophile.

Reagents

-

TFABB (1.0 equiv)

-

Secondary Amine (e.g., Morpholine, Piperidine) (1.1 equiv)

-

Base:

(anhydrous, 2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: Acetonitrile (MeCN) [Anhydrous]

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with

. -

Dissolution: Dissolve TFABB in MeCN (0.1 M concentration). Note: TFABB is a lachrymator; handle only in a fume hood.

-

Addition: Add

followed by the secondary amine dropwise at 0°C.-

Why 0°C? The activated benzylic position is highly reactive. Lower temperature prevents exotherms and minimizes side reactions at the ketone.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: TLC (Hexane/EtOAc) or LCMS. The bromide is usually consumed rapidly.

-

-

Workup (Crucial):

-

Filter off solid salts (

, Excess Carbonate). -

Concentrate the filtrate in vacuo.

-

Do not perform an aqueous wash if the product is polar, as the trifluoroacetyl hydrate may form and partition unpredictably. Flash chromatography on silica is preferred.

-

Protocol B: C-S Bond Formation (Cysteine Bioconjugation)

Target: Covalent labeling of proteins or peptide synthesis.

Rationale: Thiols are soft nucleophiles and will exclusively attack the soft benzylic carbon over the hard carbonyl.

Reagents

-

Protein/Peptide with free Cysteine (1.0 equiv)

-

TFABB (1.5 – 5.0 equiv, depending on protein concentration)

-

Buffer: Phosphate or HEPES (pH 7.5) mixed with co-solvent (DMF/DMSO)

Step-by-Step Methodology

-

Solubilization: Dissolve TFABB in DMF to create a 50 mM stock solution.

-

Buffering: Prepare the peptide in degassed buffer (pH 7.5).

-

Why pH 7.5? Higher pH (>8.5) increases the risk of hydrolysis of the bromide by hydroxide ions (

) or attack at the ketone.

-

-

Coupling: Add the TFABB stock to the peptide solution (Final solvent ratio: 10-20% DMF).

-

Incubation: Agitate at RT for 30–60 minutes.

-

Kinetic Note: Reaction is extremely fast due to the EWG activation.

-

-

Quenching: Add excess dithiothreitol (DTT) or mercaptoethanol to scavenge unreacted bromide.

-

Purification: Dialysis or Size Exclusion Chromatography (SEC) to remove small molecules.

Visualizing the Reaction Landscape

The following diagram illustrates the competitive pathways and the correct workflow to ensure chemoselectivity.

Caption: Reaction pathways for TFABB. Green nodes indicate desired products; Red indicates hydration equilibrium.

Troubleshooting & Critical Parameters

Solvent Compatibility Table

| Solvent | Suitability | Notes |

| DCM / Chloroform | Excellent | Good solubility, easy removal. Best for non-polar products. |

| Acetonitrile (MeCN) | Excellent | Ideal for |

| DMF / DMSO | Good | Required for bioconjugation; difficult to remove without lyophilization. |

| Alcohols (MeOH/EtOH) | Avoid | Forms hemiacetals with the |

| Water | Conditional | Only for buffered bioconjugation. Forms hydrate instantly. |

The "Disappearing" Ketone Signal

Observation: In

Safety Warning

Lachrymator Hazard: Benzylic bromides are potent tear gas agents.

-

Engineering Control: All weighing and reactions must occur inside a functioning fume hood.

-

Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate or dilute ammonia to quench residual alkylating agent before removal from the hood.

References

-

General Reactivity of Benzylic Halides

- Aslam, S. N., et al. "Nucleophilic Substitution of Benzylic Halides." Chemistry LibreTexts.

-

Trifluoroacetyl Group Chemistry

- Sloop, J. C., et al.

-

Cysteine Alkylation Protocols

- Chalker, J. M., et al. "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Chemistry – An Asian Journal, 2009.

-

Synthesis of Trifluoroacetyl-benzyl derivatives

- PubChem Compound Summary for 4-(Trifluoroacetyl)

Application Note: Chemoselective Coupling of 4-(Trifluoroacetyl)benzyl Bromide with Amines

Abstract & Strategic Overview

This guide details the procedure for coupling 4-(Trifluoroacetyl)benzyl bromide (an electrophilic "warhead" linker) with primary and secondary amines. This reaction is a critical transformation in medicinal chemistry, particularly for designing covalent serine protease inhibitors or installing highly fluorinated biological probes.

The Chemical Challenge: The "Dual Electrophile"

The substrate contains two distinct electrophilic sites:

-

The Benzylic Carbon (

-Br): The desired site for irreversible -

The Trifluoroacetyl Carbonyl (

): A highly electrophilic ketone due to the strong electron-withdrawing effect of the adjacent

Core Objective: Achieve selective N-alkylation at the benzylic position while managing the reversible addition of the amine (or water) to the trifluoroacetyl carbonyl.

Mechanistic Insight

The trifluoroacetyl group (

-

Thermodynamic Control: The C-N bond formation at the benzylic position is irreversible and thermodynamically favored.

-

Kinetic Trap: Attack at the carbonyl is fast but reversible.

-

Hydration: The product often isolates as a stable gem-diol (hydrate) or hemiaminal upon exposure to moisture, which can confuse NMR analysis.

Reaction Logic & Pathway Visualization

The following diagram illustrates the competing pathways and the thermodynamic sink that drives the desired product formation.

Figure 1: Mechanistic pathway highlighting the competition between reversible carbonyl attack and irreversible benzylic alkylation.

Experimental Protocols

Method A: Inorganic Base (Standard Protocol)

Best for: Robust amines, gram-scale synthesis, and cases where easy removal of base is required.

Reagents:

-

4-(Trifluoroacetyl)benzyl bromide (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

Potassium Carbonate (

), anhydrous (2.0 – 3.0 equiv) -

Solvent: Acetonitrile (MeCN) or Acetone (0.1 M concentration)

Procedure:

-

Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar.

-

Solvation: Dissolve the Amine (1.1 equiv) in anhydrous MeCN.

-

Base Addition: Add

(2.5 equiv). The mixture will be a suspension. -

Electrophile Addition: Add 4-(Trifluoroacetyl)benzyl bromide (1.0 equiv) dropwise as a solution in minimal MeCN.

-

Note: The reaction is often exothermic due to the activated bromide. Cool to 0°C if using volatile amines.

-

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours.

-

Workup:

-

Filter off the solid inorganic salts (

, Excess -

Concentrate the filtrate under reduced pressure.

-

Crucial Step: The residue may contain the hemiaminal. Re-dissolve in DCM and wash once with water to hydrolyze any transient hemiaminals back to the ketone (or hydrate). Dry over

.

-

Method B: Organic Base (Solubility/Sensitive Substrates)

Best for: Complex amine salts, high-throughput parallel synthesis, or substrates insoluble in MeCN.

Reagents:

-

4-(Trifluoroacetyl)benzyl bromide (1.0 equiv)

-

Amine (hydrochloride salt or free base) (1.0 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 – 3.0 equiv)

-

Solvent: DMF or THF (anhydrous)

Procedure:

-

Dissolve the Amine in DMF (0.2 M).

-

Add DIPEA (3.0 equiv). Stir for 5 minutes to ensure free-basing if starting with a salt.

-

Add 4-(Trifluoroacetyl)benzyl bromide (1.0 equiv) in one portion.

-

Stir at RT for 4–12 hours. (DMF reactions are often slower than MeCN due to solvation effects).

-

Workup: Dilute with EtOAc. Wash extensively with saturated

(3x) to remove DMF. Wash with Brine. Dry over

Data Analysis & Troubleshooting

The "Hydrate" Phenomenon in NMR

Trifluoromethyl ketones (TFMKs) are notorious for existing as gem-diols (hydrates) in the presence of trace moisture. This is not a decomposition product but an equilibrium state.

| Feature | Ketone Form ( | Hydrate Form ( |

| ~180 ppm (Quartet, | ~92–95 ppm (Quartet, | |

| ~ -71 ppm (Singlet) | ~ -82 ppm (Singlet) | |

| Physical State | Often an oil or low-melting solid | Often a white crystalline solid |

Troubleshooting Table:

| Problem | Diagnosis | Solution |

| Low Yield | Amine attacking Carbonyl (Hemiaminal trap). | Increase temperature to 40°C to favor thermodynamic product. Ensure base is sufficient to neutralize HBr. |

| Complex NMR | Mixture of Ketone and Hydrate. | Run NMR in |

| Impurity at Baseline | Quaternary Ammonium Salt.[3] | Use slight excess of amine (if primary) to prevent bis-alkylation. Avoid high concentrations. |

Workflow Decision Tree

Use this logic flow to determine the optimal processing path for your specific amine.

Figure 2: Decision matrix for selecting the appropriate coupling protocol.

Safety & Handling

-

Lachrymator: Benzyl bromides are potent tear agents. Handle only in a functioning fume hood.

-

Corrosive: The trifluoroacetyl group increases the electrophilicity, making the compound a potential skin sensitizer.

-

Storage: Store the bromide under inert gas (

or Ar) at 4°C. Hydrolysis of the bromide is slow, but hydration of the ketone is fast.

References

-

Reactivity of Trifluoromethyl Ketones (TFMKs)

-

General Procedure for Benzyl Bromide Alkylation

- Stability of Trifluoroacetyl Group

- Compound Data (Analogous Reactivity)

Sources

- 1. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. Trifluoroacetamides [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Note: Strategic Introduction of Trifluoroacetyl Groups via Benzyl Bromide Reagents

This Application Note is designed for medicinal chemists and process development scientists. It addresses the synthetic challenge of converting Benzyl Bromide substrates into

This transformation is critical in drug discovery because the trifluoroacetyl group (

Executive Summary & Chemical Logic

The introduction of a trifluoroacetyl group onto a benzylic scaffold is a high-value transformation. While benzyl bromides are excellent electrophiles, their conversion to trifluoromethyl ketones requires overcoming two main challenges:

-

Chemoselectivity: Avoiding the homocoupling of benzyl radicals (Wurtz-type coupling) to form bibenzyls.

-

Nucleophilic Trifluoromethylation: The trifluoromethyl anion (

) is notoriously unstable, prone to decomposing into difluorocarbene (

This guide details two distinct, field-proven protocols to achieve this transformation:

-

Method A (Photoredox): A mild, radical-mediated cross-coupling using Trifluoroacetic Anhydride (TFAA).[1]

-

Method B (Carbonylative): A palladium-catalyzed insertion using CO gas and a nucleophilic

source.

Method A: Photoredox-Catalyzed Direct Trifluoroacetylation

Best For: Late-stage functionalization, mild conditions, and substrates sensitive to strong bases.

The Mechanistic Insight

This protocol leverages Halogen-Atom Transfer (XAT) .[1] A photocatalyst generates a benzyl radical from the bromide. Simultaneously, Trifluoroacetic Anhydride (TFAA) acts as a "latent" source of the trifluoroacetyl radical.[1] The key to success is the rapid cross-coupling of the benzyl radical with the trifluoroacetyl species before the benzyl radical can dimerize.

Reagents & Materials

-

Substrate: Benzyl Bromide derivative (1.0 equiv)

-

Reagent: Trifluoroacetic Anhydride (TFAA) (2.0 equiv)

-

Photocatalyst:

(1-2 mol%) or 4CzIPN (organic alternative) -

Base/Reductant: 2,6-Lutidine (2.0 equiv) or Hantzsch Ester

-

Solvent: Acetonitrile (MeCN) or DCM, degassed.

-

Light Source: Blue LED (450 nm).

Step-by-Step Protocol

-

Setup: In a nitrogen-filled glovebox or using standard Schlenk technique, charge a dried reaction vial with the Benzyl Bromide (0.5 mmol) and Photocatalyst (1.0 mol%).

-

Solvent Addition: Add anhydrous, degassed MeCN (5.0 mL).

-

Reagent Addition: Add 2,6-Lutidine (1.0 mmol) followed by the dropwise addition of TFAA (1.0 mmol). Note: TFAA is moisture sensitive; handle under inert atmosphere.

-

Irradiation: Seal the vial and irradiate with Blue LEDs (approx. 40W intensity) at room temperature. Stir vigorously to ensure efficient photon flux.

-

Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 12–24 hours.

-

Workup: Quench with saturated

(caution: gas evolution). Extract with EtOAc ( -

Purification: Flash column chromatography. Note: TFMKs can exist as hydrates (gem-diols) in aqueous media; ensure the workup does not permanently hydrate the ketone if the keto-form is desired.

Mechanistic Visualization

Caption: Figure 1.[1][2][3] Dual catalytic cycle showing the generation of benzyl radicals via Single Electron Transfer (SET) and subsequent trapping by TFAA.

Method B: Palladium-Catalyzed Carbonylative Trifluoromethylation

Best For: Large-scale synthesis, industrial applications, and substrates requiring high regio-fidelity.

The Mechanistic Insight

This method avoids radical intermediates, preventing bibenzyl formation. It relies on a Pd(0)/Pd(II) cycle.[4][5][6] The Benzyl Bromide undergoes oxidative addition, followed by the insertion of Carbon Monoxide (CO) to form an acyl-palladium species. Finally, a nucleophilic source of

Reagents & Materials

-

Substrate: Benzyl Bromide (1.0 equiv)

-

Catalyst:

(5 mol%) or -

CO Source: CO gas (balloon pressure) or solid surrogate (e.g., MOFF or formate esters).

-

Source:

-

Activator: CsF or KF (1.5 equiv).

-

Solvent: THF or Dioxane.

Step-by-Step Protocol

-

Catalyst Loading: In a glovebox, combine Benzyl Bromide (1.0 mmol),

(0.05 mmol), and CsF (1.5 mmol) in a reaction flask. -

Solvent & Atmosphere: Add dry THF (10 mL). Seal the flask with a septum. Remove from glovebox.

-

CO Introduction: Purge the headspace with CO gas (balloon) for 5 minutes. Leave the reaction under a positive pressure of CO (1 atm).

-

Addition: Add

-

Reaction: Stir at 60°C for 16 hours.

-

Workup: Cool to RT. Vent the CO (fume hood!). Dilute with ether, wash with water and brine.

-

Purification: Silica gel chromatography.

Mechanistic Visualization

Caption: Figure 2. Palladium catalytic cycle illustrating the critical CO insertion step prior to trifluoromethylation.

Comparative Data & Selection Guide

| Feature | Method A: Photoredox | Method B: Pd-Carbonylation |

| Mechanism | Radical (SET/XAT) | Polar (Oxidative Addition) |

| Key Reagent | TFAA (Anhydride) | |

| Conditions | Room Temp, Blue LED | Heat (60-80°C), CO Safety |

| Functional Group Tolerance | High (tolerates esters, nitriles) | High, but sensitive to oxidants |

| Primary Risk | Bibenzyl formation (homocoupling) | Direct trifluoromethylation (missing CO) |

| Scalability | Moderate (photon penetration limits) | High (standard batch reactors) |

Alternative Application: Linker Strategy

Note: If the objective is to use a benzyl bromide that already contains a trifluoroacetyl group to tag a protein or peptide:

Reagent: 4-(Trifluoroacetyl)benzyl bromide (CAS: 106963-48-6). Protocol:

-

Dissolve target molecule (e.g., Cysteine-containing peptide) in phosphate buffer (pH 7.5).

-

Add 4-(Trifluoroacetyl)benzyl bromide (dissolved in minimal DMF).

-

Stir at RT for 1 hour.

-

The Benzyl bromide selectively alkylates the thiol/amine, installing the trifluoroacetyl "warhead" or reporter group.

References

-

Photocatalytic Trifluoroacetylation

-

Carbonylative Trifluoromethylation

- Title: Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides (Adapted for Benzyl).

- Source:Science / PMC, 2010.

-

URL:[Link]

-

General Synthesis of TFMKs

- Title: Synthesis of trifluoromethyl ketones (Review).

- Source:Organic Chemistry Portal.

-

URL:[Link]

-

Trifluoromethylation of Esters (Alternative Route)

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. Palladium-catalyzed thiocarbonylation of aryl, vinyl, and benzyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palladium‐Catalyzed Decarbonylative Trifluoromethylation of Acid Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]

Application Note: Reaction Conditions for 4-(Trifluoroacetyl)benzyl Bromide with Thiols

Executive Summary

This technical guide details the reaction parameters for coupling 4-(Trifluoroacetyl)benzyl bromide (TFABB) with thiol-containing substrates. While the core transformation is a standard nucleophilic substitution (

This reagent is primarily utilized as a sensitive

Scientific Foundation & Mechanism

Reaction Mechanism

The reaction proceeds via an

-

Activation: The electron-withdrawing trifluoroacetyl group at the para-position destabilizes the transition state slightly less than it activates the ground state, making the benzylic bromide highly electrophilic compared to unsubstituted benzyl bromide.

-

Thiol Activation: Effective reaction requires deprotonation of the thiol (pKa

8.3 for Cysteine) to the thiolate. -

TFA Equilibrium: In aqueous media, the trifluoroacetyl ketone exists in equilibrium with its gem-diol (hydrate) form. This does not inhibit the alkylation but dramatically shifts the

-NMR signal (approx.

Critical Stability Constraints

The TFA group is susceptible to haloform-type cleavage under strongly basic conditions (

Figure 1: Mechanistic pathway and competing side reactions. The TFA group stability dictates the upper pH limit.

Optimization of Reaction Conditions

The following matrix summarizes validated conditions for both small-molecule synthesis and biological labeling.

| Parameter | Synthetic Scale (Organic) | Bioconjugation (Aqueous) | Rationale |

| Solvent | DMF, Acetone, or MeCN | Phosphate (PBS) or HEPES | DMF solubilizes the bromide; Buffers maintain protein fold. |

| Base | Buffer pH 7.5 - 8.0 | Strong bases (NaOH) degrade the TFA group. | |

| Temperature | Heat promotes hydrolysis of the bromide. | ||

| Stoichiometry | 1.1 eq Bromide : 1.0 eq Thiol | 5-10 eq Bromide : 1.0 eq Protein | Excess bromide drives reaction on dilute protein surfaces. |

| Additives | None | TCEP (Avoid DTT) | DTT contains thiols that compete for the bromide. |

Protocol 1: Synthetic Preparation (Small Molecule)

Objective: Synthesis of a reference standard 4-(trifluoroacetyl)benzyl thioether.

Materials

-

4-(Trifluoroacetyl)benzyl bromide (TFABB)

-

Thiol substrate (e.g., N-acetylcysteine methyl ester)

-

Potassium Carbonate (

)[1] -

Acetone (HPLC Grade) or DMF

Step-by-Step Procedure

-

Preparation: Dissolve the thiol substrate (1.0 mmol) in anhydrous Acetone (5 mL).

-

Activation: Add

(1.5 mmol, 207 mg). Stir at room temperature for 10 minutes to generate the thiolate. -

Addition: Add TFABB (1.1 mmol) dropwise as a solution in Acetone (1 mL).

-

Note: TFABB is a lachrymator. Handle in a fume hood.

-

-

Reaction: Stir at room temperature (

) for 2–4 hours. Monitor by TLC (Hexane:EtOAc) or LC-MS. -

Workup:

-

Filter off the solid salts.[1]

-

Concentrate the filtrate under reduced pressure.

-

Redissolve in EtOAc and wash with water (

) and Brine (

-

-

Purification: Purify via silica gel flash chromatography.

-

Stability Check: Avoid modifying the silica with triethylamine, as prolonged exposure to basic silica can degrade the TFA group.

-

Protocol 2: Bioconjugation (Cysteine Labeling)

Objective: Labeling surface cysteines on a target protein for

Materials

-

Target Protein (

in buffer) -

TFABB Stock (

in DMSO) -

TCEP (Tris(2-carboxyethyl)phosphine)[2]

-

Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5

Workflow Diagram

Figure 2: Protein labeling workflow ensuring cysteine reduction and removal of excess reagent.

Step-by-Step Procedure

-

Reduction: Incubate the protein solution with 2–5 equivalents of TCEP for 30 minutes to reduce any disulfide bonds.

-

Critical: Do not use DTT or

-mercaptoethanol, as these reagents contain thiols that will react with TFABB, consuming the reagent.

-

-

Labeling: Add 5–10 equivalents of TFABB (from DMSO stock) to the protein solution. Ensure final DMSO concentration is

. -

Incubation: React for 2 hours at Room Temperature or overnight at

. -

Quenching: Add excess L-Cysteine (20 eq) to quench unreacted bromide.

-

Cleanup: Remove excess small molecules using a desalting column (e.g., PD-10) or dialysis against the NMR buffer.

Analysis & Troubleshooting

-NMR Interpretation

The chemical shift of the TFA group is highly dependent on the solvent state (hydration).

-

Ketone Form (

): -

Hydrate Form (

):

Troubleshooting Table:

| Observation | Root Cause | Solution |

| Precipitation | TFABB solubility is poor in buffer. | Predissolve TFABB in DMSO; add slowly with vortexing. |

| No Reaction | Oxidized cysteines (disulfides). | Ensure TCEP reduction step is complete. Check pH is |

| Multiple F-Signals | Protein inhomogeneity or multiple Cys sites. | Mutate non-essential Cys to Ser/Ala; check protein folding. |

| Signal Drift | pH change affecting hydration equilibrium. | Use strong buffering capacity (50-100 mM HEPES). |

References

-

Pomerantz, W. C., et al. (2010). "Protein-Observed Fluorine NMR Screening (PrOF NMR)." ChemBioChem, 11(14), 1993-1996.

-

Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012).[3] "Current applications of 19F NMR to studies of protein structure and dynamics." Progress in Nuclear Magnetic Resonance Spectroscopy, 62, 1-33.[3] [3]

-

Faure, A., et al. (2025). "19F NMR of Trifluoroacetyl-Labeled Cysteine Mutants." ResearchGate.[4]

-

Azizi, N., et al. (2009). "A Green and Highly Efficient Alkylation of Thiols in Water."[1] Journal of the Iranian Chemical Society, 6(4), 749-753.

Sources

Solid-Phase Synthesis Utilizing 4-(Trifluoroacetyl)benzyl Bromide Linkers: A Detailed Guide for Researchers

Introduction: The Strategic Advantage of Fluorinated Linkers in Solid-Phase Synthesis

Solid-phase synthesis (SPS) has become an indispensable tool in drug discovery and materials science, enabling the rapid and efficient construction of complex molecules.[1][2][3] Central to this methodology is the choice of a linker, a molecular scaffold that tethers the growing molecule to an insoluble support and dictates the conditions for its eventual cleavage.[1][2] The 4-(Trifluoroacetyl)benzyl bromide linker has emerged as a powerful option, offering unique advantages rooted in the physicochemical properties of fluorine. The high electronegativity of fluorine atoms imparts a distinct polarity to the C-F bond, influencing the reactivity and stability of the linker.[4][5] This guide provides a comprehensive overview of the principles, applications, and detailed protocols for employing 4-(Trifluoroacetyl)benzyl bromide linkers in solid-phase synthesis.

The trifluoroacetyl group, a key feature of this linker, serves as a latent acid-labile functionality. Its electron-withdrawing nature enhances the stability of the benzyl ether or ester bond during synthesis, yet it can be readily cleaved under specific, mild acidic conditions. This "safety-catch" characteristic allows for greater synthetic flexibility and control over the release of the final product.[1][2][6]

Mechanism of Action: Attachment and Cleavage

The utility of the 4-(Trifluoroacetyl)benzyl bromide linker lies in its two-stage activation and cleavage mechanism. This process provides a robust and controllable method for immobilizing and subsequently releasing the synthesized molecule.

Attachment to the Solid Support

The initial step involves the immobilization of the linker onto a suitable solid support, typically a resin functionalized with hydroxyl or amino groups. The benzylic bromide is a reactive electrophile that readily undergoes nucleophilic substitution with the functional groups on the resin.

Caption: Immobilization of the 4-(Trifluoroacetyl)benzyl bromide linker onto a solid support.

Molecule Synthesis and Final Cleavage

Once the linker is attached, the synthesis of the target molecule proceeds through standard solid-phase protocols. The trifluoroacetyl group remains inert during typical coupling and deprotection steps. The final cleavage of the product from the resin is achieved by exploiting the acid-lability of the benzyl ether or amide bond, which is enhanced by the electron-withdrawing trifluoroacetyl group. Treatment with an acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the trifluoroacetyl group, facilitating the cleavage of the benzylic bond and releasing the desired molecule with a C-terminal carboxylic acid or amide.[7]

Caption: Acid-mediated cleavage of the synthesized molecule from the solid support.

A known side reaction in solid-phase peptide synthesis is trifluoroacetylation of free amino groups on the resin. This can occur when trifluoroacetic acid reacts with hydroxyl groups on the resin to form trifluoroacetoxymethyl groups, which can then transfer the trifluoroacetyl group to resin-bound amines.[8][9] Careful control of reaction conditions and the use of appropriate resins can minimize this side reaction.[8]

Applications in Drug Discovery and Beyond

The unique properties of the 4-(Trifluoroacetyl)benzyl bromide linker make it suitable for a variety of applications, particularly in the synthesis of peptides and small molecules for drug discovery.

-

Peptide Synthesis: This linker is compatible with both Fmoc and Boc solid-phase peptide synthesis (SPPS) strategies.[1][6] Its stability under the basic conditions used for Fmoc removal and the mild acidic conditions for Boc removal allows for the synthesis of a wide range of peptide sequences.[1][6][10]

-

Small Molecule Libraries: The robust nature of the linker enables the synthesis of diverse small molecule libraries for high-throughput screening. The clean cleavage provides the final compounds in high purity.

-

Modified Peptides and Bioconjugates: The chemoselectivity of the linker allows for the synthesis of modified peptides and the attachment of various moieties, such as fluorescent tags or drug payloads, for the development of bioconjugates.[4]

Experimental Protocols

The following protocols provide a general framework for the use of 4-(Trifluoroacetyl)benzyl bromide linkers in solid-phase synthesis. Optimization of specific reaction conditions may be necessary depending on the resin and the target molecule.

Protocol 1: Immobilization of the Linker onto Hydroxymethyl Resin (e.g., Wang Resin)

| Step | Procedure | Purpose |

| 1 | Swell the hydroxymethyl resin (1.0 g, 1.0 mmol/g) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.[11][12] | To prepare the resin for the reaction by allowing solvent to penetrate the polymer matrix. |

| 2 | Drain the DCM and add a solution of 4-(Trifluoroacetyl)benzyl bromide (3 eq., 3.0 mmol) and diisopropylethylamine (DIEA, 5 eq., 5.0 mmol) in anhydrous DCM (10 mL). | To introduce the linker and a non-nucleophilic base to neutralize the HBr formed during the reaction. |

| 3 | Agitate the reaction mixture at room temperature for 12-16 hours. | To ensure complete reaction between the linker and the resin. |

| 4 | Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), dimethylformamide (DMF, 3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).[13] | To remove excess reagents and byproducts. |

| 5 | Dry the resin under vacuum. | To obtain the final linker-functionalized resin. |

Protocol 2: Loading of the First Amino Acid (Fmoc-Protected)

| Step | Procedure | Purpose |

| 1 | Swell the 4-(Trifluoroacetyl)benzyl-functionalized resin (1.0 g, ~0.8 mmol/g) in DMF (10 mL) for 30 minutes.[11] | To prepare the resin for the coupling reaction. |

| 2 | In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.) and a coupling agent such as HBTU (2.9 eq.) in DMF. Add DIEA (6 eq.) and pre-activate for 5 minutes. | To activate the carboxylic acid of the amino acid for efficient coupling. |

| 3 | Drain the DMF from the resin and add the pre-activated amino acid solution. | To initiate the coupling reaction. |

| 4 | Agitate the reaction mixture at room temperature for 2-4 hours. | To drive the coupling reaction to completion. |

| 5 | Drain the reaction solution and wash the resin with DMF (5 x 10 mL).[11] | To remove excess reagents and byproducts. |

| 6 | Perform a Kaiser test to confirm the completion of the coupling. | To qualitatively assess the presence of free primary amines. |

| 7 | If the Kaiser test is positive, repeat the coupling step. If negative, proceed with Fmoc deprotection and subsequent amino acid couplings. | To ensure a high yield of the desired peptide sequence. |

Protocol 3: Cleavage of the Final Product from the Resin

| Step | Procedure | Purpose |

| 1 | Wash the peptide-resin with DCM (3 x 10 mL) and dry it under vacuum. | To prepare the resin for the cleavage reaction. |

| 2 | Prepare a cleavage cocktail. A common cocktail for peptides is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[11] | The strong acid (TFA) cleaves the peptide from the resin, while water and TIS act as scavengers to protect sensitive amino acid side chains. |

| 3 | Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-4 hours.[11] | To effect the complete cleavage of the peptide from the solid support. |

| 4 | Filter the resin and collect the filtrate containing the cleaved peptide. | To separate the product from the resin. |

| 5 | Precipitate the peptide by adding cold diethyl ether to the filtrate. | To isolate the crude peptide. |

| 6 | Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether. | To further purify the crude peptide. |

| 7 | Dry the peptide pellet under vacuum. | To obtain the final product. |

Troubleshooting and Key Considerations

-

Incomplete Coupling: If the Kaiser test indicates incomplete coupling, extend the reaction time or double-couple with fresh reagents. For sterically hindered amino acids, consider using a more potent coupling agent like HATU.

-

Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is critical to prevent side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.

-

Linker Stability: While the 4-(Trifluoroacetyl)benzyl linker is stable to the conditions of Fmoc-SPPS, prolonged exposure to strong bases should be avoided.

-

Resin Loading: The loading capacity of the resin should be determined accurately to ensure correct stoichiometry in subsequent reactions.

Conclusion

The 4-(Trifluoroacetyl)benzyl bromide linker offers a robust and versatile platform for solid-phase synthesis. Its unique electronic properties, conferred by the trifluoroacetyl group, provide a "safety-catch" mechanism that allows for stable attachment during synthesis and efficient cleavage under mild acidic conditions. By understanding the underlying chemical principles and following well-defined protocols, researchers can effectively leverage this linker to accelerate the synthesis of complex molecules for a wide range of applications in drug discovery and beyond.

References

- Perfluorophenyl Derivatives as Unsymmetrical Linkers for Solid Phase Conjug

- MOFs Linkers - Organic Frame M

- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH.

- Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PubMed.

- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI.

- Fluorinated linkers enable the synthesis of flexible MOFs with 1D alkaline earth SBUs and a temper

- Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent. MDPI.

- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.

- A new safety-catch protecting group and linker for solid-phase synthesis.

- Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). MDPI.

- Systematic assessment of the structural impact of linker fluorin

- Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosyl

- Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjug

- An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Southampton.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research.

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Anyone have an idea about the mechanism for the cleavage of this linker? Reddit.

- Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PMC.

- Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjug

- Methods and protocols of modern solid phase peptide synthesis. SpringerLink.

- Exploring the Optimization of Linker Chemistries for ADCs.

- Drug Conjugate Linkers and Their Effects on Drug Properties. WuXi AppTec DMPK.

- Novel Proprietary Linkers Enable Challenging Hydrophobic Payloads to be Efficiently Conjug

Sources

- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. imperial.ac.uk [imperial.ac.uk]

- 4. Perfluorophenyl Derivatives as Unsymmetrical Linkers for Solid Phase Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. reddit.com [reddit.com]

- 8. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. biovera.com.au [biovera.com.au]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. chem.uci.edu [chem.uci.edu]

preparation of trifluoromethyl ketones from benzyl bromides

Application Note: Synthesis of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -Aryl Trifluoromethyl Ketones from Benzyl Bromides[1]

Executive Summary & Scientific Rationale

The direct conversion of benzyl bromides to trifluoromethyl ketones involves the nucleophilic attack of a benzyl-metal species upon a trifluoroacetylating agent (typically ethyl trifluoroacetate or trifluoroacetic anhydride).

While Grignard reagents (

Key Mechanistic Insight: The Hemiacetal "Brake"

The success of this synthesis relies on the stability of the tetrahedral intermediate (hemiacetal salt). Upon nucleophilic attack, the resulting alkoxide is stabilized by the strong electron-withdrawing effect of the

Figure 1: Mechanistic pathway highlighting the stability of the tetrahedral intermediate, which prevents double addition.

Protocol A: Zinc-Mediated Synthesis (Recommended)